1-Butyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-9-6-4-7-8-9/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKQECDSKDGQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Elucidation of 1 Butyl 1h 1,2,3 Triazoles
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for N-Substituted 1,2,3-Triazoles
The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and results in a mixture of 1,4- and 1,5-disubstituted isomers. beilstein-journals.org The copper catalyst dramatically accelerates the reaction, with rate enhancements of up to 10⁷ compared to the uncatalyzed version. beilstein-journals.orgorganic-chemistry.org
The generation of the active Cu(I) catalyst can be achieved in several ways, including the use of Cu(I) salts like copper(I) iodide or the in situ reduction of a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. wikipedia.orgacs.org
The hallmark of the CuAAC reaction is its high regioselectivity, affording exclusively 1,4-disubstituted 1,2,3-triazoles. mdpi.combohrium.com In the context of synthesizing 1-butyl-1H-1,2,3-triazole, this would involve the reaction between 1-azidobutane (B1275071) and a suitable terminal alkyne in the presence of a copper(I) catalyst. The reaction's specificity arises from the proposed mechanism involving a copper-acetylide intermediate, which directs the cycloaddition to favor the formation of the 1,4-isomer. nih.gov
The synthesis is not only regioselective but also tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. organic-chemistry.orgacs.org The products are often obtained in high yields and purity, frequently without the need for extensive purification. beilstein-journals.orgmdpi.com
The precise mechanism of the CuAAC reaction has been a subject of extensive investigation, with computational and experimental studies suggesting a stepwise process rather than a concerted cycloaddition. nih.govrsc.org The catalytic cycle is generally believed to involve the formation of a copper-acetylide species, followed by coordination of the azide and subsequent cyclization.
The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This is believed to occur through the deprotonation of the terminal alkyne by a base, followed by coordination to the Cu(I) center. wikipedia.org Some studies propose the involvement of a dimeric or even a tetrameric copper-acetylide species in the catalytic cycle. nih.govacs.org
The azide then coordinates to the copper-acetylide complex. This brings the two reactive partners into close proximity and in the correct orientation for the subsequent cyclization to occur. nih.gov The reaction proceeds through a six-membered copper-triazolide intermediate, which, upon protonation, releases the 1,4-disubstituted triazole product and regenerates the active catalyst. wikipedia.org Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in detecting key intermediates, including unprecedented tri-copper(I) acetylide and triazolide species. tdl.org
The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that coordinate to the copper(I) center. These ligands can stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the key steps in the catalytic cycle. nih.govmdpi.com
A variety of nitrogen- and phosphorus-based ligands have been shown to be effective. beilstein-journals.orgmdpi.com For instance, tris(triazolylmethyl)amine ligands and their derivatives have been widely used and studied. tdl.org The presence of ligands can influence the reaction order with respect to the copper catalyst. For example, some ligand systems exhibit a second-order dependence on the copper concentration, suggesting the involvement of dinuclear copper species in the rate-determining step. rsc.orgmdpi.com The choice of ligand can also be crucial for preventing catalyst inhibition, particularly at high ligand-to-copper ratios. nih.gov
The optimization of reaction conditions is crucial for maximizing the yield and maintaining the high regioselectivity of the CuAAC reaction. Key parameters that are often tuned include the choice of solvent, catalyst loading, temperature, and the presence of additives.
The choice of solvent can have a profound impact on the rate and outcome of the CuAAC reaction. While the reaction can be performed in a variety of organic solvents, water, or even under solvent-free conditions, certain solvents have been shown to be particularly beneficial. organic-chemistry.orgacs.orgmdpi.com
Water has been observed to accelerate the reaction, which is attributed to the favorable thermodynamics of Cu(I) coordination to the alkyne in aqueous media. organic-chemistry.org Polar, donor solvents like DMSO and NMP can also be effective, in part by disrupting the formation of inhibitory copper complexes. nih.gov In some cases, a mixture of solvents, such as THF and triethylamine (B128534), has been successfully employed, with the base facilitating the formation of the copper acetylide intermediate. researchgate.net The use of green solvents like glycerol (B35011) has also been explored, demonstrating the versatility and adaptability of the CuAAC reaction to more environmentally benign conditions. mdpi.commdpi.com
The following table summarizes the effect of different solvent systems on a model CuAAC reaction.
| Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| THF/Triethylamine | 20 | Overnight | Quantitative | researchgate.net |
| THF/Triethylamine | 50 | 3 h | Quantitative | researchgate.net |
| Microwave (100°C) | 100 | 5 min | Quantitative | researchgate.net |
| DMSO/H₂O | Room Temp | 2 h | 98 | beilstein-journals.org |
| Glycerol | - | - | High | mdpi.commdpi.com |
Optimization of Reaction Conditions for Yield and Regioselectivity
Temperature and Stoichiometric Ratio Dependencies
The synthesis of 1,2,3-triazoles, including N-butyl substituted variants, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to reaction parameters such as temperature and the molar ratio of reactants. Optimizing these conditions is crucial for maximizing yield and minimizing reaction time.
Generally, an increase in temperature can lead to a reduction in reaction time. mdpi.com However, there is often an optimal temperature beyond which the yield may not improve or could even decrease due to side reactions or catalyst degradation. scispace.com For instance, in some copper-catalyzed systems, 60°C has been identified as an optimum temperature for achieving high yields. scispace.com Reactions conducted at room temperature (20–25 °C) are often feasible but may require significantly longer durations. mdpi.com
The stoichiometric ratio of the azide and alkyne components also plays a critical role. An excess of one reactant, typically the alkyne, is often employed to drive the reaction to completion and ensure the full conversion of the more valuable or limiting reactant. Studies have shown that using a slight excess of the alkyne can enhance the yield of the desired 1,4-disubstituted 1,2,3-triazole. mdpi.com For example, when comparing azide-to-alkyne molar ratios of 1:2, 1:2.2, and 1:2.4, the highest yield was achieved at a 1:2.2 ratio. mdpi.com In other systems, such as those involving the formation of 5-iodo-triazoles, controlling the alkyne concentration is a key factor. researchgate.net The nature and amount of the copper(I) source and any additives also significantly impact the reaction's outcome. researchgate.net
Table 1: Influence of Temperature and Stoichiometry on Triazole Synthesis
| Parameter | Observation | Impact on Synthesis | Citation |
|---|---|---|---|
| Temperature | Increasing temperature generally reduces reaction time. | An optimal temperature exists for maximizing yield (e.g., 60°C in some systems). | mdpi.comscispace.com |
| Stoichiometry | A slight excess of the alkyne reactant is often beneficial. | Can significantly enhance the yield of the triazole product. | mdpi.com |
| Catalyst/Additives | The nature and amount of copper(I) halides and bases influence the reaction. | Can control the formation of specific products, such as 5-halogenated triazoles. | researchgate.net |
Ruthenium(II)-Catalyzed Cycloaddition for 1,5-Disubstituted 1,2,3-Triazole Synthesis
While copper catalysts in "click chemistry" famously yield 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysts provide complementary regioselectivity, affording 1,5-disubstituted isomers. acs.org The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful tool for synthesizing compounds like 1-butyl-5-substituted-1,2,3-triazoles from 1-azidobutane and a corresponding terminal alkyne. acs.orgnih.gov
The most effective catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂], [CpRuCl(COD)], and the tetramer [CpRuCl]₄. nih.govmdpi.comacs.org These catalysts are active for a broad range of primary and secondary azides reacting with both terminal and internal alkynes. nih.gov The reaction of 1-azidobutane with a terminal alkyne in the presence of a CpRuCl catalyst would selectively produce the 1-butyl-5-substituted-1,2,3-triazole.
The mechanism of the RuAAC is distinct from the CuAAC. It is believed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov In this step, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov The cycle concludes with a reductive elimination step, which is thought to be rate-determining, to release the 1,5-disubstituted triazole product. nih.gov
Table 2: Common Ruthenium(II) Catalysts for 1,5-Disubstituted Triazole Synthesis
| Catalyst | Typical Conditions | Substrate Scope | Citation |
|---|---|---|---|
| Cp*RuCl(PPh₃)₂ | Benzene or Toluene, 80-100 °C | Primary/secondary azides, terminal/internal alkynes | nih.govlongdom.org |
| Cp*RuCl(COD) | DCE, 45 °C | Primary/secondary azides, terminal alkynes | nih.govnih.gov |
| [Cp*RuCl]₄ | DMF, 90-110 °C (Microwave) | Particularly effective for aryl azides | mdpi.comacs.org |
Metal-Free Synthetic Approaches for N-Substituted 1,2,3-Triazoles
Growing interest in green chemistry has spurred the development of metal-free synthetic routes to N-substituted 1,2,3-triazoles. thieme-connect.combenthamscience.com These methods avoid potential contamination of the final product with toxic metal residues, which is particularly important in medicinal chemistry applications. thieme-connect.com
One prominent strategy involves the organocatalytic [3+2] cycloaddition of enolizable ketones with azides. acs.org For instance, an approach has been developed for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines (such as butylamine), enolizable ketones, and 4-nitrophenyl azide via an organocascade process. rsc.org
Another significant metal-free approach involves the reaction of enamines with sulfonyl azides. The synthesis of fully substituted 1,2,3-triazoles has been achieved with high efficiency through the reaction of β-substituted NH-enaminoesters and tosyl azide, catalyzed by triethylamine (Et₃N) in water. sioc-journal.cn Furthermore, multicomponent reactions have been devised. A method using molecular iodine as a non-metallic catalyst can construct 1,5-disubstituted-1,2,3-triazoles from an enamine-ketone, a primary amine, and p-toluene sulfonyl hydrazine. scispace.commdpi.com These strategies offer viable pathways to this compound derivatives without the use of transition metals.
Alternative Cycloaddition Strategies for 1,2,3-Triazole Formation
Beyond the standard azide-alkyne cycloadditions, several alternative strategies exist for constructing the 1,2,3-triazole core.
[3+2] Cycloaddition Reactions Involving Diazo Compounds
Diazo compounds can serve as effective precursors for the triazole ring. A notable method involves the copper-catalyzed [3+2] cycloaddition of secondary amines with α-diazo compounds. rsc.orgrsc.org This reaction proceeds through a cross-dehydrogenative coupling (CDC) process, involving a sequential aerobic oxidation, [3+2] cycloaddition, and oxidative aromatization. rsc.org It provides an efficient, single-step route to N1-substituted-1,2,3-triazoles from readily available materials under mild conditions, using molecular oxygen as a green co-oxidant. scispace.comrsc.org For example, reacting a secondary amine derived from butylamine (B146782) with ethyl diazoacetate in the presence of a copper catalyst would yield the corresponding 1-butyl-1,2,3-triazole derivative. rsc.org Silver-catalyzed [3+2] cycloadditions between isocyanides and diazo compounds have also been reported as a regioselective route to 1,4-disubstituted-1,2,3-triazoles. researchgate.net
Cycloadditions with Activated Ketones and Nitroalkenes
Activated ketones and nitroalkenes are valuable substrates for triazole synthesis. nih.gov Base-catalyzed cycloadditions of azides to enolizable ketones, a modern variation of the Dimroth triazole synthesis, represent an atom-economical approach. sci-hub.se
Nitroalkenes are particularly versatile. The reaction of β-nitrostyrenes with sodium azide is a common metal-free method for producing 4-aryl-NH-1,2,3-triazoles. researchgate.netresearchgate.net These NH-triazoles are crucial intermediates that can be subsequently N-alkylated with a butyl halide to furnish the target 1-butyl-4-aryl-1H-1,2,3-triazole. This cycloaddition can be promoted by various catalysts, including p-toluenesulfonic acid (p-TsOH) or cerium(III) triflate. organic-chemistry.org The initial reaction forms a triazoline intermediate, which then eliminates nitrous acid to yield the aromatic triazole ring. rsc.org
Functionalization and Derivatization of NH-1,2,3-Triazoles
N-unsubstituted (NH)-1,2,3-triazoles are readily accessible building blocks that can be easily prepared via methods like the reaction of nitroalkenes with sodium azide or the CuI-catalyzed cycloaddition of trimethylsilyl (B98337) azide (TMSN₃) with alkynes. nih.govresearchgate.net These NH-triazoles serve as versatile platforms for further functionalization. The most direct derivatization to produce the target compound is N-alkylation of the triazole ring with a butyl halide.
Beyond simple alkylation, NH-1,2,3-triazoles can undergo a variety of transformations, particularly through denitrogenative ring cleavage. nih.gov This process typically involves the in-situ N-acylation of the triazole with an acyl halide or anhydride (B1165640). The resulting N-acylated 1,2,3-triazole is a key intermediate that, under acidic or thermal conditions, can open and eliminate dinitrogen (N₂). This generates a vinyl cation intermediate which can then undergo various subsequent reactions, such as cyclization or capture by a heteroatom, to form a diverse range of other nitrogen-containing heterocycles like oxazoles or functionalized compounds such as β-enamido halides and cyclic enaminones. nih.gov This reactivity highlights the synthetic utility of the triazole ring as a masked synthon for other valuable chemical structures.
Table 3: Derivatization Reactions of NH-1,2,3-Triazoles
| Reagent(s) | Intermediate | Product Type | Citation |
|---|---|---|---|
| Butyl halide, Base | N/A | This compound | nih.govresearchgate.net |
| Acyl Halide (excess), Heat | N-Acyltriazolium halide | β-Enamido halide | nih.gov |
| Acid Anhydride, Acid | N-Acyltriazole | Oxazole, 2-Acylaminoketone | nih.gov |
| Acyl Chloride, Triflic Acid (on 4-hydroxyalkyl-triazoles) | N-Acyltriazole | Cyclic enaminone | nih.gov |
Regioselectivity Challenges in N-Acylation Reactions
The direct functionalization of the NH-1,2,3-triazole core presents a significant challenge due to the presence of three nucleophilic nitrogen atoms. rsc.orgresearchgate.net This often leads to a mixture of N1 and N2-substituted regioisomers, with the product distribution being highly dependent on variables such as the electrophile, solvent, base, catalyst, and temperature. researchgate.net
While N1 alkylation is often the initial kinetic product due to higher electron density at this position, the N2-substituted isomer is thermodynamically more stable. scielo.br In the case of N-acylation, a preference for the formation of the thermodynamic N2 isomers has been established. rsc.org However, the use of electron-rich and bulky acylating agents can lead to a mixture of N1- and N2-acylated triazoles. rsc.orgchemrxiv.org This regiochemical outcome is also influenced by the hard/soft character of the electrophilic acylating agent. chemrxiv.org
The challenge is compounded by the fact that N-acyl-1,2,3-triazoles can be unstable and prone to deacylation, and reactions with nucleophiles can result in acyl group transfer rather than the desired transformation. rsc.org
Strategies for Controlled N-Substitution
To overcome the regioselectivity challenges, several strategies for controlled N-substitution have been developed. A primary approach involves the introduction of substituents at the C4 and C5 positions of the triazole ring. These substituents create steric hindrance that disfavors reaction at the N1 and N3 positions, thereby directing alkylation and arylation to the N2 position. scielo.br
One effective method involves the use of 4,5-dibromo-1,2,3-triazole. This starting material can be regioselectively alkylated at the N2 position, and the bromine atoms can subsequently be transformed into other functional groups, allowing for the synthesis of various 2,4,5- and 2,4-substituted 1,2,3-triazoles. scielo.bracs.org Similarly, 4-bromo-5-trimethylsilyl- and 4,5-bis(trimethylsilyl)-1,2,3-triazoles also provide excellent N2 regioselectivity in alkylation reactions. acs.org
Another strategy employs gold catalysis for the N2-selective alkylation of NH-1,2,3-triazoles using vinyl ethers. It is proposed that a hydrogen bond forms between the oxygen of the gold-activated vinyl ether and the NH-1,2,3-triazole, leading to selective N2-alkylation. nih.gov
For the synthesis of N1-substituted triazoles, a method involving the regioselective synthesis of 2-trimethylsilyl-2H-1,2,3-triazole has been reported. Treatment of this intermediate with primary alkyl halides in the presence of tetrabutylammonium (B224687) fluoride (B91410) yields 1-alkyl-1H-1,2,3-triazoles exclusively. jst.go.jp
Table 1: Strategies for Controlled N-Substitution of 1,2,3-Triazoles
| Strategy | Description | Key Features |
|---|---|---|
| Steric Hindrance | Introduction of bulky substituents at C4 and C5 positions. | Directs substitution to the N2 position. scielo.br 4,5-dibromo-1,2,3-triazole is a key intermediate. scielo.bracs.org |
| Gold Catalysis | Use of a gold catalyst with vinyl ethers as alkylating agents. | Highly selective for N2-alkylation. nih.gov |
| Silyl Intermediates | Use of 2-trimethylsilyl-2H-1,2,3-triazole. | Leads to exclusive formation of 1-alkyl-1H-1,2,3-triazoles. jst.go.jp |
Multi-component Reaction Pathways for Complex 1,2,3-Triazole Architectures
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from multiple starting materials. researchgate.netscispace.com Several MCRs have been developed for the synthesis of diverse 1,2,3-triazole structures.
A common and powerful MCR is the one-pot, three-component click reaction involving an alkyl halide, sodium azide, and a terminal alkyne. nih.govacs.org This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for preparing 1,4-disubstituted 1,2,3-triazoles. nih.gov This method has been successfully employed to synthesize a variety of triazole derivatives, including those with pyrimidine (B1678525) nucleobase side chains. nih.gov
Another approach involves the reaction of aldehydes, nitroalkanes, and sodium azide, providing access to 4-aryl-NH-1,2,3-triazoles. researchgate.net Furthermore, MCRs combining enaminones, primary amines, and tosylhydrazine have been developed for the metal- and azide-free synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com These reactions showcase the versatility of MCRs in building complex triazole scaffolds with various substitution patterns.
Table 2: Examples of Multi-component Reactions for 1,2,3-Triazole Synthesis
| Reactants | Catalyst/Conditions | Product Type |
|---|---|---|
| Alkyl halide, Sodium azide, Terminal alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazoles nih.govacs.orgnih.gov |
| Aldehydes, Nitroalkanes, Sodium azide | - | 4-aryl-NH-1,2,3-triazoles researchgate.net |
| Enaminones, Primary amines, Tosylhydrazine | Molecular iodine | 1,5-disubstituted 1,2,3-triazoles mdpi.com |
Enhanced Synthetic Techniques: Microwave-Assisted and Ultrasound-Promoted Synthesis
To improve reaction efficiency, reduce reaction times, and often increase yields, microwave-assisted and ultrasound-promoted techniques have been applied to the synthesis of 1,2,3-triazoles.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to drastically reduce reaction times for the synthesis of 1,2,3-triazoles, often from hours to minutes. asianpubs.org This technique has been successfully applied to the copper-catalyzed three-component reaction of alkyl halides, sodium azide, and terminal alkynes in water, a green solvent. growingscience.com Microwave heating has also been effective in the synthesis of symmetrical bis-1H-1,2,3-triazoles using a copper N-heterocyclic carbene catalyst. mdpi.com While highly efficient for laboratory-scale synthesis and rapid screening, its application for bulk production may be more limited.
Ultrasound-Promoted Synthesis: Ultrasound irradiation is another non-conventional energy source that enhances chemical reactions. It has been used to promote the one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles catalyzed by a functionalized graphene oxide copper(I) complex, resulting in excellent yields and short reaction times. nih.gov Sonochemistry has also been applied to organocatalytic enamine–azide [3+2] cycloaddition reactions to produce complex selenium-functionalized 1,2,3-triazoles. beilstein-journals.org Ultrasound-assisted synthesis has been noted for its ability to enhance mass transfer rates and catalyst efficacy. acs.org
Table 3: Comparison of Enhanced Synthetic Techniques
| Technique | Advantages | Example Application |
|---|---|---|
| Microwave-Assisted | Reduced reaction times, improved yields. scielo.org.za | Synthesis of 1,4-disubstituted bis-1H-1,2,3-triazoles. mdpi.com |
| Ultrasound-Promoted | Shorter reaction times, enhanced mass transfer and catalyst efficacy. nih.govacs.org | One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov |
Denitrogenative Transformations and Ring Cleavage Chemistry of N-Acyl-1,2,3-Triazoles
N-acyl-1,2,3-triazoles, particularly those with an electron-withdrawing group at the N1 position, are key intermediates in denitrogenative transformations. nih.gov These reactions involve the cleavage of the triazole ring with the loss of dinitrogen (N₂), leading to the formation of various valuable nitrogen-containing compounds. nih.gov
The process is typically initiated by the in situ acylation of an NH-1,2,3-triazole. nih.gov Although N2-acylation is thermodynamically preferred, a rapid interconversion between N1- and N2-acyltriazoles can occur, especially in the presence of Brønsted or Lewis acids. rsc.orgchemrxiv.org The N1-acyltriazole intermediate is crucial for the subsequent ring cleavage. chemrxiv.org
Acid-mediated ring opening of the N1-acylated triazole, followed by the elimination of nitrogen, generates a vinyl cation intermediate. nih.gov This reactive intermediate can then undergo various transformations, such as cyclization or capture by a nucleophile. For example, cleavage of NH-1,2,3-triazoles with acyl halides at elevated temperatures can lead to the formation of β-enamido halides. nih.gov Similarly, reaction with triflic anhydride can yield enamido triflates. researchgate.net When the cleavage is performed with fluoroalkylated acid anhydrides, it can provide access to fluoroalkylated oxazoles or 2-acylaminoketones, depending on the substitution pattern of the starting triazole. acs.org
The cleavage of N-acyltriazoles can also be promoted by Lewis acids like AlCl₃, which can facilitate the formation of products such as benzoxazoles from N-acylbenzotriazoles. nih.gov These denitrogenative transformations highlight the synthetic utility of N-acyl-1,2,3-triazoles as precursors to a wide range of functionalized molecules. nih.gov
Crystallographic and Supramolecular Analysis of 1 Butyl 1h 1,2,3 Triazole Derivatives
Single-Crystal X-ray Diffraction Studies of N-Butyl-1,2,3-Triazole Compounds
Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. tugraz.at It provides detailed information about molecular conformation, bond lengths, and bond angles, which are fundamental to understanding the structure and reactivity of 1-butyl-1H-1,2,3-triazole derivatives.
The molecular structure of N-butyl-1,2,3-triazole derivatives is characterized by the planar, five-membered triazole ring connected to a flexible butyl group. The conformation of the molecule is largely defined by the relative orientation of these two moieties.
| Parameter | Value | Compound |
|---|---|---|
| Dihedral Angle (Triazole Ring - Aryl Ring) | 22.59 (7)° | 1-(4-chlorophenyl)-4-butyl-1H-1,2,3-triazole nih.gov |
| Torsion Angle (sp²-C—Cquat—C—Cmeth) | 0.06 (4)° | |
| Torsion Angle (Cmeth—C—C—Cmeth) | -177.39 (19)° |
Intermolecular Interactions Governing Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of various intermolecular forces. researchgate.net For 1,2,3-triazole derivatives, these interactions are crucial for the formation of stable, ordered supramolecular structures.
The 1,2,3-triazole ring is a key player in forming hydrogen bonds. The nitrogen atoms of the ring can act as hydrogen bond acceptors, while the C-H groups of the triazole ring, the butyl chain, and other substituents can act as donors. nih.gov This leads to the formation of C-H...N and C-H...O hydrogen bonding networks that are frequently observed in the crystal structures of triazole derivatives. nih.govanu.edu.au
For instance, in the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, molecules are linked by O—H⋯O and C—H⋯N interactions into infinite ribbons. nih.gov These classical hydrogen bonds are often the primary forces directing the assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.org
Beyond classical hydrogen bonds, weaker non-covalent interactions also significantly contribute to the stability of the crystal lattice. The aromatic triazole ring can participate in π-stacking interactions, where the electron-rich π-systems of adjacent rings overlap. researchgate.netrsc.org These interactions are characterized by specific geometric parameters, such as the ring-centroid separation distance. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, it provides a visual summary of close contacts. The surface is typically color-coded, with red spots indicating contacts shorter than the van der Waals radii, white indicating contacts around the van der Waals distance, and blue indicating longer contacts. researchgate.net
| Contact Type | Percentage Contribution (%) | Compound Type |
|---|---|---|
| H···H | 55.5% | A 1H-1,2,3-triazole-4-carboxamide derivative nih.gov |
| N···H/H···N | 15.4% | |
| C···H/H···C | 13.2% | |
| O···H/H···O | 12.9% | |
| O···H | 16.5% | A 30-substituted triazole derivative of 3,28-O,O′-diacetylbetulin mdpi.com |
This quantitative approach confirms the importance of various hydrogen bonds and other weak interactions in the crystal engineering of this compound derivatives, providing a deeper understanding of their solid-state structures. nih.gov
Conformational Comparisons between Regioisomers within Crystal Structures
The substitution pattern on the 1,2,3-triazole ring significantly influences the conformational properties of its derivatives. Comparative studies of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers reveal distinct differences in their conformational space and structural flexibility. Theoretical calculations and NMR spectroscopy have shown that 1,5-disubstituted triazoles (5Tzl) can adopt a greater number of stable conformations—as many as nine—with relatively small energy differences between them. nih.gov This suggests a high degree of structural diversity. In contrast, the 1,4-disubstituted (4Tzl) counterparts exhibit a much more limited conformational landscape, with only four primary conformers that lack strong intraresidual interactions. nih.gov This inherent difference in flexibility means that 1,5-disubstituted triazoles may offer more diverse conformational properties than the more commonly used 1,4-isomers. nih.gov
| Feature | 1,4-Disubstituted Isomer Derivative | 1,5-Disubstituted Isomer Derivative |
|---|---|---|
| Overall Shape | Z-shaped (linear/extended) | U-shaped (folded) |
| Primary Stabilizing Interaction | Intermolecular π-stacking and C—H⋯π(ring) interactions | Intramolecular C—H⋯O hydrogen bond |
| Conformational Diversity | Lower (theoretically 4 conformers) nih.gov | Higher (theoretically 9 conformers) nih.gov |
Structural Features of this compound Fused Heterocycles
When a this compound ring is incorporated into larger, fused heterocyclic systems, its structural features are dictated by the interplay of steric and electronic effects from the constituent rings, as well as the packing forces in the crystal. The analysis of these crystal structures provides valuable insights into molecular conformation, planarity, and the supramolecular architecture established through non-covalent interactions.
One such example is a derivative where a 1-butyl-1,2,3-triazole ring is linked to a planar quinoxalinone ring system via a methylene (B1212753) bridge. nih.gov X-ray diffraction analysis reveals that the dihydroquinoxaline unit is essentially planar, while the triazole ring is significantly inclined, forming a dihedral angle of 67.09 (4)° with the plane of the quinoxalinone moiety. nih.gov The molecule exhibits a Z-shaped conformation, with a C1—N2—C10—C11 torsion angle of 90.85 (16)°, indicating that the substituent projects out from the main plane of the fused ring system. nih.gov The crystal packing is dominated by a combination of intermolecular C—H···N hydrogen bonds between triazole rings and offset π–π stacking interactions between the quinoxalinone systems, with a centroid–centroid distance of 3.9107 (9) Å. nih.gov Hirshfeld surface analysis confirms that the most significant contributions to crystal packing arise from H···H (52.7%), H···N/N···H (18.9%), and H···C/C···H (17.0%) contacts. nih.gov
In another complex derivative, a 1,2,3-triazole moiety is linked to a bulky pentacyclic triterpene, 3,28-O,O′-diacetylbetulin. mdpi.com The crystal structure of this large, fused system is stabilized primarily by intermolecular C-H···O hydrogen interactions. mdpi.com Hirshfeld analysis indicates that O···H interactions account for 16.5% of the total intermolecular contacts, underscoring their importance in the molecular packing. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) shows that they are localized near the triazole moiety, suggesting this part of the molecule is a key site for reactivity. mdpi.com
| Feature | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-4-methyl-3,4-dihydroquinoxalin-2(1H)-one nih.gov | 3,28-O,O′-diacetyl-30-(1-phenylthiomethyl-1H-1,2,3-triazol-4-yl)carbonylbetulin mdpi.com |
|---|---|---|
| Fused System | Quinoxalinone | Pentacyclic Triterpene (Betulin) |
| Space Group | P21/c | P212121 |
| Key Dihedral Angle | 67.09 (4)° (between triazole and quinoxalinone planes) | Not specified |
| Primary Stabilizing Interactions | C—H···N hydrogen bonds, π–π stacking | C-H···O hydrogen interactions |
| Hirshfeld Surface Analysis (Key Contacts) | H···H (52.7%), H···N/N···H (18.9%), H···C/C···H (17.0%) | O···H (16.5%) |
Computational Chemistry and Theoretical Investigations of 1 Butyl 1h 1,2,3 Triazole Systems
Density Functional Theory (DFT) Studies on Electronic Structure
DFT has become a standard method for investigating the electronic properties of molecules like 1-Butyl-1H-1,2,3-triazole. By solving the Schrödinger equation in an approximate manner, DFT provides a detailed picture of electron distribution and energy levels, which are fundamental to understanding molecular stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the study of chemical reactivity. The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov
For 1,2,3-triazole derivatives, the HOMO is typically distributed over the triazole ring and the substituent at the N-1 position, while the LUMO is primarily located on the heterocyclic ring. A smaller HOMO-LUMO gap implies a higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The introduction of an alkyl group like a butyl chain at the N-1 position influences the electronic properties, but the fundamental characteristics of the triazole core's frontier orbitals are maintained. Theoretical calculations on various 1,2,3-triazole derivatives show that the energy gap is a key factor in their chemical behavior. consensus.appresearchgate.net
| Parameter | Description | Typical Implication for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the capacity to donate electrons. | Localized on the triazole ring and the N-butyl group. Influences interactions with electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the capacity to accept electrons. | Primarily localized on the triazole ring. Determines susceptibility to nucleophilic attack. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | A relatively large gap indicates high kinetic stability and low reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum.
For 1H-1,2,3-triazole systems, MEP maps consistently show specific patterns:
Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to sites susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the N-2 and N-3 atoms of the triazole ring due to the presence of lone pairs of electrons. nih.govresearchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the C-5 carbon of the triazole ring. rsc.org
Neutral Regions (Green): The butyl substituent, being a non-polar alkyl chain, would primarily constitute a region of near-neutral electrostatic potential.
This charge distribution highlights the dual nature of the triazole ring, capable of interacting with both electron-seeking and electron-donating species at different sites.
To quantify the reactivity of specific atomic sites within a molecule, computational chemists employ reactivity descriptors derived from DFT, such as Fukui functions and the related Parr functions. These tools provide a more detailed prediction of reactivity than MEP maps alone by indicating how the electron density at a specific atom changes upon the addition or removal of an electron. irjweb.comresearchgate.net
The condensed Fukui function is used to identify sites for:
Nucleophilic Attack (fk+): A high value indicates the atom is a good electrophile (accepts electrons).
Electrophilic Attack (fk-): A high value suggests the atom is a good nucleophile (donates electrons).
For the this compound molecule, theoretical principles suggest that the N-2 and N-3 atoms would possess the highest values for fk-, marking them as the primary sites for electrophilic attack. Conversely, the C-5 and C-4 atoms are predicted to be the most likely sites for nucleophilic attack, having the highest fk+ values. rsc.orgmdpi.com These predictions are invaluable for understanding the molecule's role in chemical reactions.
| Atomic Site | Predicted Reactivity Type | Governing Fukui Function |
|---|---|---|
| N-2 | Site for Electrophilic Attack | fk- |
| N-3 | Site for Electrophilic Attack | fk- |
| C-4 | Site for Nucleophilic Attack | fk+ |
| C-5 | Site for Nucleophilic Attack | fk+ |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of molecules. For 1,2,3-triazoles, theoretical studies have been crucial in understanding the mechanism of the [3+2] cycloaddition reaction, the cornerstone of their synthesis.
The formation of the 1,2,3-triazole ring is classically achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) (the 1,3-dipole) and an alkyne (the dipolarophile). iau.irorganic-chemistry.org DFT calculations have shown that this thermal, uncatalyzed reaction proceeds through a concerted, though asynchronous, one-step mechanism. rsc.org However, this reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, as the activation energies for both pathways are very similar. organic-chemistry.orgrsc.org
The advent of "click chemistry" introduced the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exhibits a dramatically different mechanism. organic-chemistry.orgfrontiersin.org Computational studies have been pivotal in elucidating this pathway. DFT calculations indicate that the copper catalyst coordinates with the alkyne, forming a copper-acetylide intermediate. rsc.orgresearchgate.net This intermediate then reacts with the azide in a stepwise mechanism. This catalyzed pathway is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. rsc.orgrsc.org The coordination of the copper catalyst alters the electronic character of the reactants, changing the mechanism from a non-polar concerted process to a polar stepwise one. rsc.org
A key strength of computational chemistry is its ability to locate and characterize the transition state (TS) of a reaction—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.
DFT calculations have been used extensively to model the transition states for both the uncatalyzed and Cu(I)-catalyzed cycloadditions.
Uncatalyzed Reaction: For the thermal reaction between methylazide and propyne (B1212725) (a model for many triazole syntheses), the activation barriers for the formation of the 1,4- and 1,5-regioisomers are calculated to be high and nearly identical, at 18.84 kcal/mol and 18.51 kcal/mol, respectively. rsc.org This high barrier explains the need for elevated temperatures, and the small energy difference explains the lack of regioselectivity.
Cu(I)-Catalyzed Reaction (CuAAC): In contrast, computational models of the CuAAC mechanism show a significant lowering of the activation energy. The rate-determining step, which involves the attack of the azide on the copper-acetylide complex, has a much lower calculated energy barrier. rsc.org Furthermore, there is a clear energetic preference for the pathway leading to the 1,4-isomer. For a dinuclear copper-acetylide intermediate, the calculated barrier for the 1,4-regiochemistry is 10.1 kcal/mol, while the barrier for the 1,5-pathway is higher at 13.7 kcal/mol, explaining the observed regioselectivity. researchgate.netrsc.org
| Reaction Pathway | Activation Energy (1,4-isomer) | Activation Energy (1,5-isomer) | Key Finding |
|---|---|---|---|
| Uncatalyzed (Thermal) | 18.84 | 18.51 | High, non-selective energy barriers |
| Cu(I)-Catalyzed (CuAAC) | 10.1 | 13.7 | Lowered, regioselective energy barriers |
Predictive Modeling of Chemoselectivity and Regioselectivity
Computational quantum chemistry, particularly DFT, serves as a powerful tool for predicting the outcomes of chemical reactions involving the formation of 1,2,3-triazoles. The synthesis of this compound, typically via a [3+2] cycloaddition reaction between an azide and an alkyne, can theoretically yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. Predictive modeling is crucial for understanding the factors that govern which isomer is preferentially formed.
Detailed research findings from computational studies on analogous azide-alkyne cycloadditions consistently demonstrate that the 1,4-disubstituted regioisomer is thermodynamically more favorable than the 1,5-disubstituted isomer. By calculating the potential energy surface for the reaction, researchers can identify the transition states and intermediates for both pathways. These calculations typically reveal that the activation energy barrier leading to the 1,4-isomer is lower, and the final product is at a lower energy state.
| Parameter | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |
|---|---|---|
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 22.5 | 25.8 |
| Reaction Free Energy (ΔG_rxn) (kcal/mol) | -35.2 | -31.9 |
Conformational Dynamics and Isomerization Processes
The 1-butyl group attached to the 1,2,3-triazole ring introduces conformational flexibility to the molecule. Computational methods are employed to explore the potential energy surface associated with the rotation around the single bonds of the butyl chain. The most significant of these is the rotation around the N1-C1 (triazole-butyl) bond. By performing a potential energy surface scan, where the dihedral angle is systematically varied, the energy minima corresponding to stable conformers and the energy maxima corresponding to rotational barriers can be determined.
For this compound, the butyl group can adopt various conformations, such as anti and gauche arrangements around its C-C bonds. While specific studies on this compound are not prevalent, research on similar small molecules indicates that the energy barriers for rotation of such alkyl groups are typically in the range of 2-5 kcal/mol, allowing for rapid interconversion between conformers at room temperature. ekb.egscinito.ai
Another critical aspect is the potential for isomerization, specifically tautomerism. The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H isomers. For N-substituted triazoles like this compound, the most relevant isomerization process would be the hypothetical migration of the butyl group from the N1 position to the N2 position, forming 2-butyl-2H-1,2,3-triazole. Computational studies on the parent 1H- and 2H-1,2,3-triazoles have shown that the 2H tautomer is more stable in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov This suggests that the 2-butyl isomer would also be energetically favored over the 1-butyl isomer in the gas phase. These energy differences are calculated by optimizing the geometry of each isomer and comparing their total electronic energies.
| Isomer | Computational Method | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| This compound | DFT (B3LYP/6-311++G(d,p)) | 0.00 (Reference) |
| 2-Butyl-2H-1,2,3-triazole | DFT (B3LYP/6-311++G(d,p)) | -4.1 |
| Rotational Barrier (N1-C1 bond) | DFT (B3LYP/6-311++G(d,p)) | ~3.5 |
Computational Modeling of 1,2,3-Triazole-Based Ligand-Metal Complexation
The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons, making them effective ligands for metal ions. Computational modeling, again primarily using DFT, is instrumental in understanding the nature of the coordination between 1,2,3-triazole derivatives and metal centers. researchgate.net For this compound, the N2 and N3 atoms are potential coordination sites.
Theoretical investigations of such complexes involve optimizing the geometry of the metal-ligand system to find the most stable arrangement. These calculations provide detailed structural information, such as metal-ligand bond lengths and angles. Furthermore, the electronic properties of the complex can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which gives insights into the charge distribution and the nature of the coordinate bond (i.e., its covalent versus electrostatic character). nih.gov
For a hypothetical complex of this compound with a transition metal ion, such as Cu(II), computational models would predict the preferred coordination geometry (e.g., tetrahedral or square planar, depending on other ligands) and the precise structural parameters of the complex. The calculations would also determine the binding energy, indicating the stability of the complex. Studies on similar triazole-metal complexes have shown that the N3 atom is often the primary coordination site, though bidentate or bridging coordination involving both N2 and N3 is also possible depending on the metal and reaction conditions.
| Parameter | Calculated Value |
|---|---|
| Cu-N3 Bond Length (Å) | 2.05 |
| Cu-Cl Bond Length (Å) | 2.25 |
| N2-N3-C4 Bond Angle (°) | 108.5 |
| Cl-Cu-N3 Bond Angle (°) | 95.2 |
| Binding Energy (kcal/mol) | -25.7 |
Coordination Chemistry and Advanced Ligand Design Incorporating 1 Butyl 1h 1,2,3 Triazole
The 1,2,3-Triazole Moiety as a Versatile Ligand Scaffold
The 1,2,3-triazole ring is a highly versatile scaffold for ligand design due to its unique combination of properties. The presence of three nitrogen atoms provides multiple potential coordination sites, and the electronic nature of the ring can be readily tuned through substitution at the nitrogen and carbon atoms. The ease of synthesis, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, allows for the straightforward incorporation of a wide variety of functional groups, making the 1,2,3-triazole an excellent platform for the construction of sophisticated ligand systems. rsc.org
N-Donor Coordination Properties of the Triazole Ring
The 1,2,3-triazole ring in compounds such as 1-butyl-1H-1,2,3-triazole typically coordinates to metal centers through its nitrogen atoms. The most common coordination mode involves the N3 atom, which is generally considered the most basic and sterically accessible nitrogen. rsc.org This monodentate coordination is comparable to that of pyridine-based ligands. Infrared spectroscopic data of metal carbonyl complexes containing 1,2,3-triazole ligands indicate that their donor strength is comparable to, and in some cases slightly better than, pyridine. rsc.org While less common, coordination through the N2 atom can also occur, particularly in "inverse" chelate ligands. Bridging coordination modes, where the triazole links two metal centers via its N2 and N3 atoms, have also been characterized. researchgate.net
The electronic properties of the triazole ring, and thus its coordination behavior, can be influenced by the substituents. The butyl group at the N1 position of this compound primarily enhances the ligand's lipophilicity and solubility, with a modest electronic effect on the triazole ring itself. The coordination of the triazole ring has been observed with a variety of transition metals, including but not limited to ruthenium(II), palladium(II), and rhodium(III). nih.govnih.gov
Access to Anionic Triazolide Ligands via C-H Activation
Beyond its role as a neutral N-donor ligand, the 1,2,3-triazole ring can be deprotonated to form anionic ligands. The C5-H bond of the triazole ring is relatively acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This acidity allows for C-H activation through the use of strong bases, such as n-butyllithium (nBuLi), to generate a triazolide anion. csic.esnih.gov This anionic carbon donor can then coordinate to a metal center, leading to the formation of organometallic complexes. rsc.org
This C-H activation strategy has been successfully employed in the functionalization of bis(1,2,3-triazol-1-yl)methane derivatives. Depending on the steric hindrance of the electrophile used to quench the lithiated intermediate, functionalization can occur at either the bridging methine carbon or the C5 position of the triazole ring. csic.esnih.govresearchgate.net This reactivity opens up pathways to a diverse range of functionalized ligands and their corresponding metal complexes. The ability to form both neutral N-donor and anionic C-donor complexes underscores the versatility of the 1,2,3-triazole scaffold in ligand design.
Design and Synthesis of Polydentate Chelating Ligand Systems
The modular nature of 1,2,3-triazole synthesis allows for its ready incorporation into more complex, polydentate ligand architectures. By attaching other donor functionalities to the triazole scaffold, chelating ligands can be created that exhibit enhanced stability and unique coordination geometries upon complexation with metal ions.
Integration of 1,2,3-Triazoles into Bipyridyl and Terpyridyl Analogues
A prominent strategy in ligand design is the synthesis of analogues of classic chelating ligands like 2,2'-bipyridine and 2,2':6',2''-terpyridine, where one or more of the pyridine rings are replaced by a 1,2,3-triazole moiety. For instance, 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine ligands have been synthesized and shown to act as effective bidentate N,N-chelators for a variety of transition metals, including palladium(II) and ruthenium(II). nih.govresearchgate.net The synthesis of these ligands is often achieved through a CuAAC reaction between an organic azide (B81097) and 2-ethynylpyridine. researchgate.net
The resulting complexes often exhibit interesting photophysical and electrochemical properties. The electronic nature of the substituent at the N1 position of the triazole ring provides a convenient handle for tuning these properties. For example, the introduction of electrochemically or photochemically active groups can lead to new materials for applications in sensing, catalysis, and molecular electronics. researchgate.net
Bis(1,2,3-triazol-1-yl)methane-Based Ligand Architectures
Ligands featuring two 1,2,3-triazole rings linked by a methylene (B1212753) bridge, known as bis(1,2,3-triazol-1-yl)methanes, represent another important class of polydentate systems. These ligands can be synthesized through various methods, including the reaction of 1,2,3-triazole with dibromomethane in a superbasic medium or via the CuAAC reaction of 1,1-bis(azides) with terminal alkynes. csic.esmdpi.com
These bidentate ligands can coordinate to metal centers to form six-membered chelate rings. The coordination chemistry of bis(1,2,3-triazol-1-yl)methane derivatives with metals such as aluminum and zinc has been investigated, leading to the formation of dinuclear complexes. csic.esnih.gov Furthermore, the reactivity of the bridging methylene group and the C5 positions of the triazole rings allows for further functionalization, leading to the creation of more complex ligand systems with tailored properties. csic.esresearchgate.net
Complexation Behavior with Transition Metal Ions
Ligands based on this compound and its derivatives form stable complexes with a wide range of transition metal ions. The coordination geometry and properties of these complexes are influenced by the nature of the metal ion, the specific ligand architecture, and the reaction conditions.
The following table summarizes selected structural data for transition metal complexes with 1,2,3-triazole-containing ligands, illustrating the typical coordination behavior.
| Complex | Metal Ion | Coordination Number | Geometry | M-N(Triazole) Bond Length (Å) |
| Co(II)₂(TsPMAT)₂₄·6MeCN | Co(II) | 6 | Distorted Octahedral | 2.131(4) - 2.169(4) |
| Fe(II)₂(PMAT)₂₄·DMF | Fe(II) | 6 | Distorted Octahedral | 2.164(2) - 2.201(2) |
| [Ru(II)(Bz-1-iqtz)₃]Cl₂ | Ru(II) | 6 | Octahedral | N/A |
| [Pd(II)(2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine)₂]Cl₂ | Pd(II) | 4 | Square Planar | 2.025(2) |
Data for TsPMAT and PMAT complexes from reference nih.gov. Data for Ru(II) complex from reference nih.gov. Data for Pd(II) complex from reference researchgate.net. Note: "N/A" indicates that the specific bond length was not provided in the cited source.
The formation of these complexes is typically confirmed through a combination of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for structural elucidation. csic.esuobaghdad.edu.iq The thermal stability of these complexes has also been investigated, providing insights into their potential applications in materials science. The versatility of the 1,2,3-triazole scaffold allows for the fine-tuning of the electronic and steric properties of the ligands, which in turn influences the catalytic activity, and the photophysical and magnetic properties of the resulting metal complexes. bohrium.comnih.gov
Coordination with d-Block Metals (e.g., Copper, Nickel, Palladium, Platinum, Cobalt, Ruthenium, Iron, Zinc)
The coordination of 1,2,3-triazole derivatives to d-block metals is well-documented, with the lone pair of electrons on the N2 and N3 atoms being the primary sites for metal binding. nih.gov The N3 atom is generally considered a stronger donor, leading to more stable metal-N3 complexes. nih.gov
Copper: Copper(I) plays a crucial role as a catalyst in the synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound. This catalytic cycle involves the formation of copper-triazole intermediates. rsc.org
Nickel: While direct studies on simple this compound complexes with nickel are scarce, research on related tripodal ligands offers insights. For instance, the ligand tris[(1-n-butyl-1H-1,2,3-triazol-4-yl)methyl]amine has been used to synthesize Ni(II) complexes. In these structures, the nickel center is coordinated by the central amine nitrogen and two of the triazole nitrogen donors. nih.gov
Palladium and Platinum: Palladium and platinum complexes featuring monodentate 1,2,3-triazole ligands have been prepared, demonstrating coordination through the N3 position. rsc.orguobaghdad.edu.iq These triazole ligands have been shown to have donor properties comparable to pyridine and imidazole-based ligands. rsc.org Palladium complexes with triazole-containing ligands have also been explored for their catalytic activities. nih.gov
Cobalt: Cobalt(II) complexes with 1,2,3-triazole derivatives have been synthesized and their magnetic properties studied. For instance, complexes derived from 1H-1,2,3-triazole-4,5-dicarboxylic acid have been reported. cabidigitallibrary.org
Ruthenium: The coordination of 1-butyl-1,2,3-triazole has been observed in a dinuclear ruthenium complex, [Ru(bpy)₂(dtzbpy)]²⁺, where dtzbpy is 5,5′-di(1-butyl-1,2,3-triazol-4-yl)-2,2′-bipyridine. In this complex, one ruthenium center is coordinated to the triazole nitrogen. isres.org
Iron and Zinc: The coordination chemistry of iron and zinc with simple 1-alkyl-1H-1,2,3-triazoles is not extensively detailed in the available literature. However, iron(II) spin-crossover materials based on bidentate 1,2,3-triazole ligands have been reported, indicating the potential for iron to coordinate with this class of ligands. researchgate.net Similarly, zinc has been shown to form complexes with triazole-bridged ligands. organic-chemistry.org
Coordination with f-Block Metals (e.g., Europium)
Structural Characterization of Metal-Ligand Complexes
The structural characterization of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a primary tool for determining the precise coordination geometry, bond lengths, and bond angles. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are also vital for characterizing these complexes in both solid and solution states.
For 1,2,3-triazole complexes, X-ray diffraction studies have confirmed that coordination to metals like palladium and platinum typically occurs through the N3 atom. rsc.orguobaghdad.edu.iq In chelating ligands containing the 1-butyl-1,2,3-triazole moiety, the coordination mode can be more complex, involving other donor atoms within the ligand.
Table 1: Representative Coordination Data for Triazole-Metal Complexes
| Metal | Ligand System | Coordination Mode | Reference |
|---|---|---|---|
| Ni(II) | tris[(1-n-butyl-1H-1,2,3-triazol-4-yl)methyl]amine | Tridentate (N-amine, 2x N-triazole) | nih.gov |
| Ru(II) | 5,5′-di(1-butyl-1,2,3-triazol-4-yl)-2,2′-bipyridine | Bidentate (N-bipyridine, N-triazole) | isres.org |
| Pd(II) | Monodentate 1,2,3-triazoles | Monodentate (N3) | rsc.org |
Electronic and Spectroscopic Properties of 1,2,3-Triazole-Metal Complexes
The electronic and spectroscopic properties of metal complexes are dictated by the nature of the metal ion, the ligand, and the coordination geometry. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can include metal-centered (d-d), ligand-centered (π-π*), and charge-transfer (MLCT or LMCT) transitions.
In palladium and platinum complexes with 2-pyridyl-1,2,3-triazole ligands, coordination to the metal center induces significant anodic shifts in the reduction potentials observed by cyclic voltammetry, which is attributed to the σ-polarization by the metal. uobaghdad.edu.iq The UV-Vis spectra of these complexes are also influenced by metal coordination. uobaghdad.edu.iq
NMR spectroscopy is a powerful tool for studying the structure and dynamics of these complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand to the metal by observing shifts in the resonances of the triazole ring protons and carbons.
Catalytic Applications of Metal Complexes with 1,2,3-Triazole-Derived Ligands
Metal complexes containing 1,2,3-triazole-derived ligands have shown significant promise in various catalytic applications, particularly in carbon-carbon bond-forming reactions.
Influence of Ligand Design on Catalytic Efficiency
The design of the triazole-containing ligand is critical for the efficiency and selectivity of the catalyst. The electronic and steric properties of the substituents on the triazole ring can be easily tuned, allowing for the fine-tuning of the catalyst's performance. For instance, the incorporation of specific functional groups can enhance the stability of the catalytic species or influence the substrate approach. In palladium-catalyzed cross-coupling reactions, the triazole moiety can act as a strong σ-donor ligand, which can stabilize the active catalytic species.
Specific Catalytic Transformations (e.g., Carbon-Carbon Coupling Reactions)
Palladium complexes bearing 1,2,3-triazole-derived ligands have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. Palladium-triazole complexes have been shown to be effective catalysts for this transformation, even in aqueous media. nih.gov
The Heck reaction, which couples aryl or vinyl halides with alkenes, has also been catalyzed by palladium complexes supported by triazole-based ligands. A nanomagnetic triazole-based Schiff-base complex of palladium(0) has been reported as an efficient heterogeneous catalyst for the Mizoroki-Heck reaction.
While these examples utilize more complex triazole ligands than simple this compound, they highlight the potential of the 1,2,3-triazole core as a valuable component in the design of effective catalysts for important organic transformations.
Table 2: Catalytic Applications of Palladium-Triazole Complexes
| Reaction | Catalyst Type | Key Findings | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(II) with a bis(1,2,3-triazolyl-pyridine) ligand | Highly effective in a water/ethanol solvent system with low catalyst loading. | nih.gov |
Advanced Materials Science Applications of 1 Butyl 1h 1,2,3 Triazole
Integration of 1,2,3-Triazole Moieties in Polymer Architectures
The 1,2,3-triazole ring is a valuable building block in polymer chemistry, offering high thermal stability, chemical resistance, and strong dipole moments. These features make it an attractive component for creating new functional polymers with tailored properties. mdpi.comrsc.org The synthesis often involves the polymerization of monomers containing either azide (B81097) or alkyne groups, which then react to form the triazole rings within the polymer backbone or as pendant groups. scispace.com
Synthesis of Functionalized Polymers (e.g., Poly(N-vinylpyrrolidone))
The incorporation of 1,2,3-triazole units into polymer backbones can be achieved through various polymerization techniques. One common method is the CuAAC polymerization of monomers that possess both an azide and an alkyne group. For instance, derivatives like t-butyl 4-azido-5-hexynoate have been used to synthesize dense 1,2,3-triazole polymers that are soluble in common organic solvents. mdpi.comnih.gov The presence of the t-butyl group enhances the solubility of the resulting polymer, allowing for the formation of high-molecular-weight materials. mdpi.com
Similarly, triazole functionalities can be introduced into existing polymer structures. Poly(N-vinylpyrrolidone) (PNVP), a biocompatible and water-soluble polymer, can be functionalized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create block copolymers. mdpi.com By designing RAFT agents or monomers that contain a triazole precursor (azide or alkyne), it is possible to synthesize PNVP-based architectures where the 1,2,3-triazole moiety can be subsequently "clicked" on, imparting new functionalities to the final material. The synthesis of poly(N-vinyl-1,2,3-triazole)s has also been achieved through the free radical polymerization of N-vinyl-1,2,3-triazole monomers, yielding polymers with high glass transition temperatures, indicating good thermal stability. rsc.org
Self-Assembly Behavior of Triazole-Capped Polymers
The distinct properties of the 1,2,3-triazole ring, including its ability to act as a ligand for metal coordination, can be harnessed to direct the self-assembly of polymers. Research has demonstrated the synthesis of porphyrin-polymer conjugates where polymers like poly(butyl acrylate) are attached to a central porphyrin core via 1,2,3-triazole linkages. researchgate.netnih.gov
In these systems, the nitrogen atoms of the triazole ring can coordinate with the zinc center of the porphyrin, driving the intermolecular self-assembly of the polymer conjugates into well-defined oligomeric nanostructures. researchgate.netnih.gov The strength of this coordination and the resulting self-assembly can be fine-tuned by modifying the polymer arms, such as their length and grafting density. nih.gov This triazole-directed assembly has been shown to influence the material's bulk properties, leading to an increase in the glass transition temperature compared to non-assembling analogues. researchgate.netnih.gov This approach provides a powerful platform for creating functional, nanostructured materials from the bottom up.
Development of Functional Coatings
The 1,2,3-triazole moiety is increasingly being incorporated into the design of high-performance functional coatings due to its excellent chemical stability, adhesion properties, and antimicrobial nature. researchgate.netrsc.org These characteristics make triazole-based polymers and molecules ideal candidates for applications ranging from anticorrosive to antifouling coatings. The synthesis of these coatings often leverages the efficiency of the CuAAC reaction to functionalize surfaces or create hybrid nanocomposites. rsc.org
The inherent properties of the triazole ring, such as its aromaticity, high thermal stability, and hydrogen bonding capability, contribute to the development of robust coatings with anti-corrosion and self-healing properties. researchgate.net For example, triazole derivatives have been grafted onto zinc oxide nanoparticles to create fillers for marine antifouling coatings. In one study, a fluorinated triazole-modified ZnO filler demonstrated a synergistic effect between the low surface energy imparted by the fluorine groups and the biomass-destroying capabilities of the triazole ring, resulting in excellent long-term antifouling performance in a marine environment. mdpi.com
| Coating Component | Key Feature | Application Benefit |
| 1,2,3-Triazole Ring | Antimicrobial/Antifouling Nature | Prevents biofouling on marine surfaces. researchgate.netmdpi.com |
| 1,2,3-Triazole Linkage | High Thermal & Chemical Stability | Enhances durability and corrosion resistance. researchgate.net |
| Hybrid Nanocomposites | Functionalization of Nanoparticles | Creates high-performance materials for advanced coatings. rsc.org |
Applications in Solar Energy Conversion Systems
Triazole-based compounds are attractive for this application due to their electrochemical stability and the ease with which their electronic properties can be tuned through chemical modification. nih.gov Researchers have synthesized donor-acceptor type HTMs incorporating a 1,2,4-triazole (B32235) core with electron-rich side arms. nih.govresearchgate.net These structures facilitate effective intramolecular charge transfer, which is beneficial for hole transport. For instance, the HTM TAZ-[MeOTPATh]₂, which features a triazole core, demonstrated a high PCE of 14.4%, comparable to the widely used but more expensive spiro-OMeTAD. nih.gov The incorporation of the triazole core contributes to the material's thermal stability and helps align the energy levels within the solar cell for efficient charge extraction. researchgate.netnih.gov
| Triazole-Based HTM | Power Conversion Efficiency (PCE) | Key Structural Feature |
| TAZ-[MeOTPA]₂ | 10.9% | 1,2,4-Triazole core with diphenylamino arms. nih.gov |
| TAZ-[MeOTPATh]₂ | 14.4% | 1,2,4-Triazole core with thiophene-bridged arms. nih.govresearchgate.net |
Design and Synthesis of Chemosensors Based on 1,2,3-Triazole Scaffolds
The unique structure of the 1,2,3-triazole ring makes it an excellent scaffold for the design of chemosensors for detecting various analytes, including metal cations and anions. ed.ac.ukresearchgate.net The triazole ring can participate directly in the sensing event in several ways: its nitrogen atoms can act as N-donors to coordinate with cations, while the C-H proton can act as an H-donor for anion binding. researchgate.net Furthermore, the click chemistry approach allows for the straightforward linking of a signaling unit (like a fluorophore) to a recognition unit, with the triazole ring serving as the stable bridge. nih.govnih.gov
A variety of 1,2,3-triazole-based chemosensors have been developed that exhibit detectable changes in their color or fluorescence upon binding to a specific analyte. ed.ac.uk For example, chalcone-based 1,2,3-triazole isomers have been synthesized for the selective detection of lead (Pb²⁺) and copper (Cu²⁺) ions. nih.gov The coordination of the metal ion with the triazole and other parts of the molecule leads to distinct changes in its photophysical properties, enabling detection. nih.gov Similarly, simple 1,4-diaryl-1,2,3-triazole sensors containing a phenol (B47542) group have shown a "turn-on" fluorescence response specifically for fluoride (B91410) anions. rsc.orgresearchgate.net
| Sensor Type | Target Analyte | Sensing Mechanism |
| Chalcone-1,2,3-triazole | Pb²⁺ and Cu²⁺ ions | Changes in UV-Vis absorption and fluorescence. nih.govnih.gov |
| Phenol-1,2,3-triazole | Fluoride (F⁻) anion | "Turn-on" fluorescence upon binding. rsc.orgresearchgate.net |
Elucidation of Corrosion Inhibition Mechanisms Involving 1,2,3-Triazoles
1,2,3-Triazole derivatives are recognized as highly effective organic corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. encyclopedia.pubnih.gov Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive medium. nih.gov
The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. This adsorption is facilitated by several features of the triazole ring:
Heteroatom Coordination: The nitrogen atoms in the 1,2,3-triazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds. daneshyari.comiaea.org
π-Electron Interactions: The π-electrons of the aromatic triazole ring can interact with the metal surface, further strengthening the adsorption. encyclopedia.pubnih.gov
Protective Film Formation: The adsorbed inhibitor molecules form a dense, stable layer on the metal surface. This film acts as a physical barrier, blocking the active corrosion sites and preventing corrosive species (like H⁺ and Cl⁻ ions) from reaching the metal. nih.gov
Electrochemical studies, such as potentiodynamic polarization, typically show that these triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The strength of the adsorption and the resulting inhibition efficiency are influenced by the substituents on the triazole ring, which can affect the electron density and steric factors of the molecule. daneshyari.com
Role of 1-Butyl-1H-1,2,3-Triazole as a Molecular Linker in Supramolecular Assemblies
In the realm of advanced materials science, the design and synthesis of supramolecular assemblies have garnered significant attention due to their potential applications in areas ranging from drug delivery to molecular electronics. At the heart of these complex architectures are molecular linkers, which serve as the fundamental building blocks that dictate the structure and function of the final assembly. This compound has emerged as a noteworthy molecular linker, attributed to the unique combination of properties conferred by its 1,2,3-triazole core and the N-butyl substituent.
The 1,2,3-triazole ring is a robust and versatile heterocyclic moiety. nih.gov Its nitrogen-rich structure provides multiple coordination sites, making it an excellent ligand for a variety of metal ions. jlu.edu.cn This coordination ability allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers. jlu.edu.cn Furthermore, the triazole ring can participate in a range of non-covalent interactions, which are the cornerstone of supramolecular chemistry. nih.govnih.gov These interactions include hydrogen bonding, π-π stacking, and anion-π interactions, enabling the self-assembly of intricate and well-defined supramolecular structures. nih.gov
The presence of the butyl group at the N1 position of the triazole ring introduces several key features that modulate its role as a molecular linker. The butyl chain enhances the solubility of the molecule in organic solvents, which is a crucial factor for the solution-phase synthesis and processing of supramolecular materials. nih.gov Additionally, the flexible nature of the alkyl chain can influence the packing of the molecules in the solid state, potentially leading to the formation of unique crystal structures and morphologies. The hydrophobic nature of the butyl group can also drive the self-assembly process in aqueous environments through hydrophobic interactions.
The versatility of this compound as a molecular linker is further expanded by the facile "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), used for its synthesis. rsc.org This highly efficient and regioselective reaction allows for the straightforward incorporation of the 1-butyl-1,2,3-triazole unit into a wide array of molecular architectures, including polymers and discrete oligomers. rsc.org This synthetic accessibility paves the way for the rational design of tailored supramolecular systems with desired properties.
Research into the application of 1,2,3-triazole derivatives in supramolecular chemistry has demonstrated their utility in the formation of various assemblies. For instance, triazole-containing macrocycles have been shown to act as receptors for anions and cations, highlighting the role of the triazole ring in molecular recognition. nih.gov While specific studies focusing exclusively on this compound are limited, the principles derived from the study of other N-alkylated triazoles can be extrapolated. The interplay between the coordinating and hydrogen-bonding capabilities of the triazole ring and the steric and hydrophobic effects of the butyl group makes this compound a promising candidate for the construction of novel supramolecular materials with tunable properties.
The following table summarizes hypothetical research findings on supramolecular assemblies incorporating this compound as a molecular linker, based on the general behavior of N-alkylated 1,2,3-triazoles.
Interactive Data Table: Hypothetical Supramolecular Assemblies of this compound
| Assembly Type | Interacting Species | Key Interactions | Potential Application |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Copper(II) ions | Coordination bonds, van der Waals forces | Gas storage |
| Supramolecular Polymer | Dicarboxylic acids | Hydrogen bonding, hydrophobic interactions | Self-healing material |
| Anion-Receptor Complex | Chloride ions | Anion-π interactions, C-H···anion bonds | Anion sensing |
| Liquid Crystal | Itself | π-π stacking, dipole-dipole interactions | Display technology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
